![molecular formula C9H15NPb B14270131 2-[(Trimethylplumbyl)methyl]pyridine CAS No. 185255-31-6](/img/structure/B14270131.png)
2-[(Trimethylplumbyl)methyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(pyridin-2-ylmethyl)plumbane: is an organolead compound characterized by the presence of a lead atom bonded to a pyridin-2-ylmethyl group and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(pyridin-2-ylmethyl)plumbane typically involves the reaction of pyridin-2-ylmethyl halides with trimethyllead reagents. One common method is the reaction of pyridin-2-ylmethyl chloride with trimethyllead chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of trimethyl(pyridin-2-ylmethyl)plumbane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of lead compounds.
化学反応の分析
Types of Reactions: Trimethyl(pyridin-2-ylmethyl)plumbane can undergo various chemical reactions, including:
Oxidation: The lead atom in the compound can be oxidized to form lead(IV) species.
Reduction: The compound can be reduced to form lead(II) species.
Substitution: The methyl groups or the pyridin-2-ylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Lead(II) chloride or other lead(II) compounds.
Substitution: Various substituted lead compounds depending on the reagents used.
科学的研究の応用
Chemistry: Trimethyl(pyridin-2-ylmethyl)plumbane is used as a precursor in the synthesis of other organolead compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology and Medicine: Research into the biological applications of trimethyl(pyridin-2-ylmethyl)plumbane is limited due to the toxicity of lead. it may be used in studies related to lead toxicity and its effects on biological systems.
Industry: In industry, trimethyl(pyridin-2-ylmethyl)plumbane can be used in the production of specialized materials and as a reagent in the synthesis of other organometallic compounds.
作用機序
The mechanism of action of trimethyl(pyridin-2-ylmethyl)plumbane involves the interaction of the lead atom with various molecular targets. The lead atom can form bonds with other atoms or molecules, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Trimethyllead chloride: Similar in structure but lacks the pyridin-2-ylmethyl group.
Pyridin-2-ylmethyllead diacetate: Contains the pyridin-2-ylmethyl group but has different substituents on the lead atom.
Uniqueness: Trimethyl(pyridin-2-ylmethyl)plumbane is unique due to the presence of both the pyridin-2-ylmethyl group and the three methyl groups bonded to the lead atom
特性
CAS番号 |
185255-31-6 |
|---|---|
分子式 |
C9H15NPb |
分子量 |
344 g/mol |
IUPAC名 |
trimethyl(pyridin-2-ylmethyl)plumbane |
InChI |
InChI=1S/C6H6N.3CH3.Pb/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H2;3*1H3; |
InChIキー |
XDTGMLLGZWLZJU-UHFFFAOYSA-N |
正規SMILES |
C[Pb](C)(C)CC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


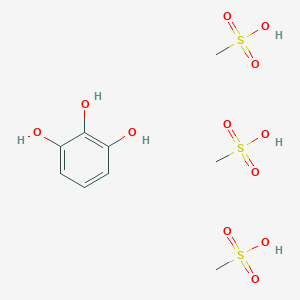
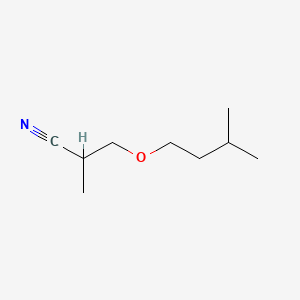
![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
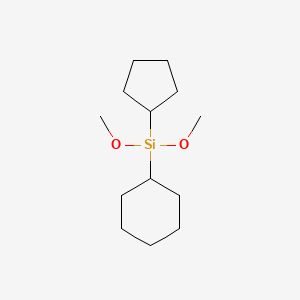
![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)

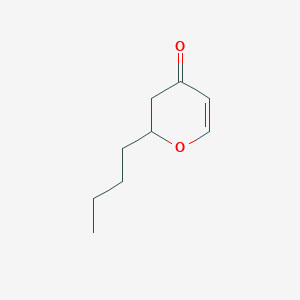
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
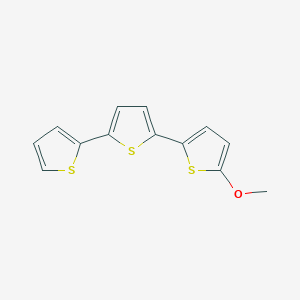
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)

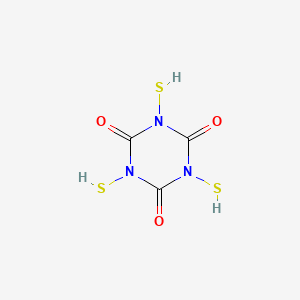
![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
